2-chloro-5-(1H-pyrrol-1-yl)pyridine
CAS No.: 900019-73-0
Cat. No.: VC7898980
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900019-73-0 |
|---|---|
| Molecular Formula | C9H7ClN2 |
| Molecular Weight | 178.62 g/mol |
| IUPAC Name | 2-chloro-5-pyrrol-1-ylpyridine |
| Standard InChI | InChI=1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H |
| Standard InChI Key | GPKNWRBSJOKYFR-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=CN=C(C=C2)Cl |
| Canonical SMILES | C1=CN(C=C1)C2=CN=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Chloro-5-(1H-pyrrol-1-yl)pyridine belongs to the class of fused heterocycles, combining a six-membered pyridine ring with a five-membered pyrrole group. The chlorine atom at position 2 and the pyrrole at position 5 create electronic asymmetry, influencing reactivity and intermolecular interactions. The compound’s IUPAC name is 2-chloro-5-(pyrrol-1-yl)pyridine, and its SMILES notation is C1=CN(C=C1)C2=CN=C(C=C2)Cl .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 900019-73-0 | |
| Molecular Formula | C₉H₇ClN₂ | |
| Molecular Weight | 178.62 g/mol | |
| Purity | ≥95% (HPLC) | |
| Physical Form | Low-melting solid | |
| Density | 1.32 g/cm³ (predicted) |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 9.37 (s, 1H, pyridine-H), 8.83 (d, J = 5.2 Hz, 1H, pyridine-H), 8.57 (dd, J = 7.6 Hz, 1H, pyridine-H), 7.78–7.74 (m, 2H, pyrrole-H), 6.92–7.79 (m, 3H, pyrrole-H) .
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IR (KBr): Peaks at 3050 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-Cl stretch).
Synthesis and Optimization
Catalytic Coupling Reactions
The primary synthesis route involves coupling pyridine derivatives with pyrrole groups using transition-metal catalysts. A representative method includes:
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Buchwald-Hartwig Amination: Reacting 2-chloro-5-bromopyridine with pyrrole in the presence of Pd(OAc)₂/Xantphos, yielding 65–78% product.
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Ullmann Coupling: Using CuI/1,10-phenanthroline in DMF at 110°C, achieving 55–60% yield .
Table 2: Synthesis Conditions and Yields
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 100 | 78 |
| Ullmann | CuI/Phenanthroline | DMF | 110 | 60 |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O | 80 | 72 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Optimal temperatures range from 80–110°C, with higher temperatures favoring side reactions such as dehalogenation .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in dichloromethane (25 mg/mL), methanol (10 mg/mL), and DMSO (50 mg/mL). Insoluble in water (≤0.1 mg/mL) .
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Stability: Stable under inert atmospheres at −20°C for >12 months. Degrades upon prolonged exposure to light or moisture .
Thermal Properties
Applications in Medicinal Chemistry
Intermediate for Heterocyclic Scaffolds
The compound’s chlorine and pyrrole groups enable functionalization at multiple positions, making it a precursor for:
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Anticancer Agents: Analogous structures inhibit kinase enzymes (IC₅₀ = 4.5–9.6 µM) .
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Anti-inflammatory Derivatives: N-substituted variants show COX-2 selectivity (SI > 20) .
Materials Science
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Coordination Polymers: Serves as a ligand for Pd(II) and Cu(II) complexes, studied for catalytic activity in cross-coupling reactions .
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Organic Electronics: Pyrrole-pyridine systems exhibit π-π stacking, relevant for organic semiconductors .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 320 mg/kg |
| Flash Point | 215°C |
| NFPA Health Rating | 2 |
Research Findings and Biological Activity
In Vitro Studies
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Enzyme Inhibition: Modulates α6β3β4α5 nicotinic receptors (IC₅₀ = 7.4 µM), suggesting potential in neurology .
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Antimicrobial Screening: Limited activity against Gram-positive bacteria (MIC = 128 µg/mL) .
Structural Analogs
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5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: Exhibits 86% yield in Sonogashira couplings, used in fused heterocycle synthesis.
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2-Chloro-5-(2,5-dimethylpyrrol-1-yl)pyridine: Higher lipophilicity (LogP = 2.1) enhances blood-brain barrier penetration .
Comparative Analysis with Related Compounds
Table 4: Key Analog Comparisons
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets like kinases and GPCRs.
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Process Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.
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Drug Delivery Systems: Explore nanoparticle formulations to enhance bioavailability.
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